molecular formula C18H22BrFN2 B3852813 N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B3852813
M. Wt: 365.3 g/mol
InChI Key: LWVZGMZPSRJCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as BFB, and it belongs to the class of organic compounds known as benzylamines.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with certain signaling pathways involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine. One potential area of research is the development of novel drug delivery systems that can improve the efficacy and safety of this compound in cancer treatment.
Another area of research is the identification of the exact mechanisms of action of this compound in cancer cells. Understanding the molecular pathways involved in its anti-cancer effects could lead to the development of more effective anti-cancer drugs.
Finally, further studies are needed to determine the potential side effects and toxicity of this compound in humans. This information is critical for the safe and effective use of this compound in clinical settings.

Scientific Research Applications

N-benzyl-N-(3-bromo-4-fluorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess significant anti-cancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer.

properties

IUPAC Name

N'-benzyl-N'-[(3-bromo-4-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrFN2/c1-21(2)10-11-22(13-15-6-4-3-5-7-15)14-16-8-9-18(20)17(19)12-16/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVZGMZPSRJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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